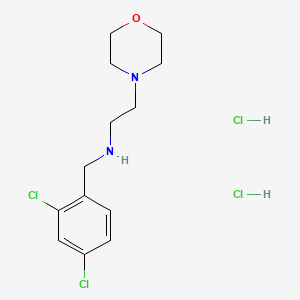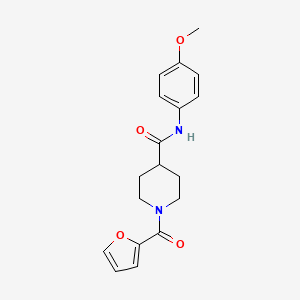
N-(2,4-dichlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, also known as DMBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBA is a selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in various regions of the brain and peripheral tissues.
科学研究应用
N-(2,4-dichlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models, suggesting its potential as a treatment for mood disorders. This compound has also been investigated for its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, this compound has been studied for its potential as a cognitive enhancer, as it has been shown to improve memory and learning in animal models.
作用机制
N-(2,4-dichlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride acts as a selective agonist of TAAR1, which is a G protein-coupled receptor that is expressed in various regions of the brain and peripheral tissues. Activation of TAAR1 by this compound leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in mood regulation, reward processing, and cognitive function. This compound has been shown to have a higher affinity for TAAR1 than other trace amines, suggesting its potential as a more potent therapeutic agent.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters involved in mood regulation, reward processing, and cognitive function. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. Additionally, this compound has been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
实验室实验的优点和局限性
N-(2,4-dichlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has several advantages for lab experiments. It is a selective agonist of TAAR1, which allows for more precise targeting of this receptor compared to other trace amines. This compound is also relatively stable and can be synthesized in large quantities, making it a cost-effective option for research. However, this compound also has some limitations. It has a relatively short half-life, which may limit its effectiveness as a therapeutic agent. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
未来方向
There are several future directions for research on N-(2,4-dichlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride. One area of research could focus on the development of this compound analogs with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Another area of research could focus on the potential therapeutic applications of this compound in humans, particularly for mood disorders, drug addiction, and cognitive enhancement. Additionally, further research could investigate the mechanisms underlying the effects of this compound on neurotransmitter release, BDNF expression, and the HPA axis.
合成方法
The synthesis method of N-(2,4-dichlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride involves the reaction of 2,4-dichlorobenzyl chloride with morpholine in the presence of a base such as potassium carbonate. The resulting product is then treated with ethylene diamine to yield this compound in its dihydrochloride salt form. The purity and yield of this compound can be improved by recrystallization and column chromatography.
属性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O.2ClH/c14-12-2-1-11(13(15)9-12)10-16-3-4-17-5-7-18-8-6-17;;/h1-2,9,16H,3-8,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBSTNQVLZGSMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=C(C=C(C=C2)Cl)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~4~-{2-[(benzylamino)carbonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5371087.png)
![N-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5371093.png)
![1-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)-N-phenyl-3-piperidinamine](/img/structure/B5371112.png)
![ethyl ({5-[2-amino-3-cyano-6-(1H-pyrrol-2-yl)pyridin-4-yl]pyrimidin-2-yl}amino)acetate](/img/structure/B5371119.png)

![N-isobutyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5371126.png)
![ethyl {4-bromo-2-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5371128.png)
![[2-(3,9-diazaspiro[5.5]undec-3-yl)-1,1-dimethyl-2-oxoethyl]amine dihydrochloride](/img/structure/B5371146.png)
![5-{[4-(benzyloxy)-1-piperidinyl]methyl}-2-(2-furyl)pyrimidine](/img/structure/B5371147.png)

![3-{2-[(2-furylmethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5371160.png)
![methyl 7-(2,3-dimethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5371167.png)
![4-{[4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5371184.png)
![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-N-methyl-2-[(2-methylphenyl)thio]acetamide](/img/structure/B5371187.png)